molecular formula C14H15NO B8060240 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8060240
M. Wt: 213.27 g/mol
InChI Key: WUKSASAYYOCFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine (CAS 2138567-06-1) is a high-purity biphenyl derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C14H15NO and a molecular weight of 213.28 g/mol, this compound serves as a versatile chemical building block . Biphenyl scaffolds are recognized as fundamental backbones in synthetic chemistry and are omnipresent in pharmacologically active compounds and marketed drugs . This amine-functionalized biphenyl is a valuable intermediate for constructing more complex molecules, particularly in drug discovery. Researchers utilize such scaffolds in the development of compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties . The structure is amenable to further functionalization via various cross-coupling and electrophilic substitution reactions, making it a flexible starting point for library synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-5-(2-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-4-6-14(10)11-7-12(15)9-13(8-11)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKSASAYYOCFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Protection Strategies

For 5-methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, the biphenyl core is assembled using 3-nitro-5-methoxyphenylboronic acid and 2-methylbromobenzene . The nitro group at position 3 ensures compatibility with palladium catalysis while serving as a precursor for subsequent amine functionalization. Protection of the amine as a nitro group circumvents undesired coordination with the palladium catalyst, a critical consideration for maintaining reaction efficiency.

Catalytic Conditions and Workup

A representative procedure adapted from Ambeed employs:

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base : 2 M sodium bicarbonate (NaHCO₃)

  • Solvent System : Toluene/ethanol (3:1 v/v)

  • Temperature : 80°C for 30 minutes under argon

Post-reaction workup involves extraction with ethyl acetate, sequential washes with brine and water, and purification via silica gel chromatography (hexanes/ethyl acetate gradient). This protocol yields 5-methoxy-2'-methyl-3-nitro-biphenyl with >95% purity, as confirmed by NMR and mass spectrometry.

Nitro Reduction to Primary Amine

The conversion of the nitro group to an amine is achieved through iron-mediated reduction, a method validated for analogous biphenyl systems.

Iron/Hydrochloric Acid Reduction

In a procedure modified from Method G:

  • Substrate : 5-methoxy-2'-methyl-3-nitro-biphenyl (10 mmol)

  • Reductant : Iron powder (85 g, 1.5 mol)

  • Solvent : 50% aqueous ethanol

  • Conditions : Reflux with concentrated HCl (5.2 mL) for 2 hours

The reaction mixture is basified with ethanolic potassium hydroxide, filtered to remove iron residues, and acidified to precipitate the amine hydrochloride. Final purification via recrystallization from ethanol yields This compound hydrochloride in 85–90% yield.

Catalytic Hydrogenation

Alternative reduction using hydrogen gas over palladium on carbon (Pd/C) in ethanol at 50°C achieves comparable yields (88–92%) with shorter reaction times (3–4 hours). This method avoids acidic conditions, making it preferable for acid-sensitive substrates.

Photochemical Radical Coupling Approaches

Photochemical methods offer a metal-free alternative for biphenyl synthesis, leveraging ultraviolet (UV) irradiation to generate aryl radicals. A photochemical route described for 2-methyl-[1,1'-biphenyl]-3-methanol is adaptable to the target compound.

Reaction Setup and Optimization

  • Substrate : 3-iodo-5-methoxybenzene (5 mmol)

  • Coupling Partner : 2-methylbenzene (10 mmol)

  • Solvent : Benzene

  • Conditions : Argon purging, 200 W UV lamp irradiation for 36 hours

Post-irradiation, the mixture is washed with sodium thiosulfate to remove residual iodine, followed by column chromatography (hexanes/chloroform) to isolate 5-methoxy-2'-methyl-biphenyl . Subsequent nitration and reduction steps introduce the amine group, albeit with lower overall yields (65–70%) compared to Suzuki-based routes.

Ullmann Coupling and Functional Group Interconversion

Ullmann-type couplings, though less common for biphenyl synthesis, provide a copper-catalyzed pathway. A modified protocol from Ambeed involves:

  • Substrates : 3-amino-5-methoxyphenyl iodide and 2-methylphenylboronic acid

  • Catalyst : Copper powder (0.1 g)

  • Ligand : Potassium iodide (KI)

  • Solvent : Dimethylformamide (DMF) at 70°C

This method suffers from longer reaction times (18–24 hours) and moderate yields (60–65%), limiting its practicality for large-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Suzuki + Nitro Reduction85–904–6 hoursHigh regiocontrol, scalableRequires nitro protection
Photochemical Coupling65–7036–48 hoursMetal-free, broad substrate toleranceLow yield, stringent UV requirements
Ullmann Coupling60–6518–24 hoursCopper catalysis, inexpensive reagentsPoor functional group compatibility

Optimization studies recommend the Suzuki-Miyaura route for its balance of efficiency and yield, particularly when paired with catalytic hydrogenation for nitro reduction .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine has a molecular formula of C₁₄H₁₅NO and a molecular weight of 229.28 g/mol. The compound features a biphenyl backbone with a methoxy group (-OCH₃) and an amino group (-NH₂), which significantly influence its reactivity and biological activity.

Antiviral Properties

Recent studies have highlighted the potential of biphenyl derivatives, including this compound, in antiviral applications. For instance, compounds with similar structures have been explored for their efficacy against hepatitis B virus (HBV) and hepatitis D virus (HDV) infections. These compounds demonstrate the ability to inhibit viral replication, making them candidates for antiviral drug development .

Antimicrobial Activity

The antimicrobial properties of biphenyl derivatives are well-documented. Research indicates that this compound exhibits activity against various bacterial strains. The amino group in the structure enhances its interaction with microbial targets, which is crucial for its antibacterial efficacy .

Cancer Treatment

Biphenyl derivatives have shown promise in oncology. Studies suggest that this compound may possess anti-tumor properties due to its ability to interfere with cancer cell proliferation pathways. This makes it a potential candidate for further investigation in cancer therapeutics .

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of this compound allow it to be utilized in the development of OLEDs. Its biphenyl structure contributes to the electronic properties necessary for efficient light emission. Research into biphenyl derivatives has revealed their effectiveness as emissive materials in OLED technology .

Liquid Crystals

This compound also serves as a building block for liquid crystal displays (LCDs). The unique properties of biphenyl compounds enable them to be incorporated into liquid crystal formulations, enhancing display performance through improved response times and color reproduction .

Case Study 1: Antiviral Efficacy

A study published in RSC Advances investigated the antiviral properties of various biphenyl derivatives against HBV. The research demonstrated that modifications in the biphenyl structure significantly influenced antiviral activity. Specifically, compounds with methoxy and amino substitutions showed enhanced efficacy compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, researchers synthesized several derivatives of this compound. The results indicated that certain modifications improved antibacterial potency against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for antibiotic development .

Mechanism of Action

The mechanism of action of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine with its structural analogs, focusing on substituent effects, synthesis methods, physical properties, and chemical reactivity.

Substituent-Driven Structural and Physical Properties

Key differences arise from variations in substituent type, position, and electronic effects:

Compound Name Substituents Melting Point (°C) Synthesis Method Key Properties/Applications References
4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine 4-F, 2'-CH₃ Not reported Suzuki coupling Intermediate for fluorinated APIs
3'-Chloro-[1,1'-biphenyl]-3-amine 3'-Cl Not reported Cross-coupling (GP A/B) Precursor for agrochemicals
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine Oxazole ring, benzylamine 163–165 Three-component reaction Heterocyclic ligand for catalysis
4-Nitro-[1,1'-biphenyl]-3-amine 4-NO₂ Not reported Nitration of biphenylamine High hazard (mutagenic potential)
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine 2'-CF₃ Not reported Pd-catalyzed cross-coupling Fluorinated drug candidate

Key Observations:

  • Electronic Effects: Methoxy (-OMe) groups are electron-donating, enhancing the electron density of the biphenyl core, which may increase nucleophilicity at the amine site compared to electron-withdrawing groups (e.g., -NO₂, -CF₃) .
  • Melting Points: Heterocyclic derivatives (e.g., oxazole-containing 3da) exhibit higher melting points (163–165°C) due to increased crystallinity from planar heterocyclic moieties, whereas alkyl/aryl-substituted analogs (e.g., 3ea) show lower melting points (114–116°C) .
  • Hazard Profiles: Nitro-substituted biphenylamines (e.g., 4-nitro derivatives) are associated with mutagenicity and environmental toxicity, necessitating stringent handling protocols. Methoxy and methyl groups generally pose lower acute hazards .

Reactivity and Functionalization

  • Amine Reactivity: The primary amine at the 3-position undergoes typical reactions such as acylation, sulfonation, and diazotization. Electron-donating groups (e.g., -OMe) accelerate electrophilic substitution, while electron-withdrawing groups (-CF₃, -NO₂) deactivate the ring .
  • Directed Functionalization: The methoxy group can act as a directing group for further functionalization (e.g., halogenation or nitration) at specific positions on the biphenyl scaffold .

Biological Activity

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl core with a methoxy group and a methyl substituent. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Many biphenyl derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Certain analogs demonstrate activity against various pathogens.
  • Neuroprotective Effects : Methoxy-substituted compounds often exhibit neuroprotective properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression.
  • Interference with Cell Signaling Pathways : The compound may disrupt critical signaling pathways, such as those involving c-Myc, which is crucial for cell growth and proliferation .
  • Induction of Apoptosis : Some studies suggest that derivatives can trigger apoptotic pathways in cancer cells by increasing caspase activity .

In Vitro Studies

A study evaluating the cytotoxic effects of various biphenyl derivatives found that methoxy-substituted compounds exhibited significant antiproliferative activity against cancer cell lines. For instance, compounds with similar methoxy groups showed GI50 values comparable to established chemotherapeutics like doxorubicin .

CompoundGI50 (µM)Cell LineMechanism
This compoundTBDTBDTBD
Compound 12 (methoxy derivative)1.05A-549Apoptosis via caspase activation
Doxorubicin1.10A-549DNA intercalation

Case Studies

A notable case study involved the testing of this compound analogs against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a methoxy-substituted aryl boronic acid and a methyl-substituted aryl halide. Purification is typically achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆, 400 MHz) .
  • Safety : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of intermediates. Follow protocols for handling aromatic amines (e.g., PPE, fume hoods) .

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

  • Methodology :

  • Electronic Effects : Perform Hammett analysis using substituent σ values to correlate methoxy/methyl groups with reactivity in electrophilic substitution reactions.
  • Steric Effects : Use X-ray crystallography (as in ) or DFT calculations (B3LYP/6-31G*) to analyze bond angles and torsional strain .
    • Validation : Compare experimental IR spectra (C=O/N-H stretches) with computational predictions .

Q. What safety protocols are critical when handling this compound?

  • Handling : Store under nitrogen at 4°C to prevent degradation. Use sealed containers to avoid exposure to moisture or light.
  • Waste Disposal : Collect amine-containing waste in labeled containers for incineration by certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology :

  • Systematic Replication : Repeat published procedures under controlled conditions (e.g., solvent purity, catalyst batch).
  • DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield.
  • Analytical Tools : Employ LC-MS to detect trace byproducts or intermediates not reported in prior studies .

Q. What strategies improve regioselectivity in electrophilic substitutions on the biphenyl core?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amine) to steer electrophilic attack to the methoxy-substituted ring.
  • Catalytic Systems : Use Lewis acids like FeCl₃ to activate specific positions. Monitor regioselectivity via in-situ NMR .

Q. How can computational modeling predict the compound’s bioavailability or toxicity?

  • Methodology :

  • ADMET Prediction : Use software like SwissADME or ProTox-II to estimate logP, CYP450 interactions, and LD50.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays (e.g., liver microsomes) .

Q. What experimental designs validate the compound’s potential as a pharmacophore in drug discovery?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at the 2'-position) and test against target proteins.
  • In Vivo/In Vitro Correlation : Use murine models to compare pharmacokinetic data (Cmax, t₁/₂) with computational predictions .

Key Considerations for Researchers

  • Contradictions in Data : Cross-validate spectral data (e.g., NMR shifts) with synthetic intermediates to identify misassignments .
  • Theoretical Frameworks : Link studies to concepts like Hammett kinetics or frontier molecular orbital theory to explain reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.